REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])[CH2:9][CH2:10][CH:11](C(NC2C=CC(F)=CC=2)C2C=CC(O[Si](C)(C)C)=CC=2)[C:12]([N:14]2[CH:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)COC2=O)=[O:13])=[CH:4][CH:3]=1>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.[Ag-]=O.CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH:18]([C:19]3[CH:20]=[CH:21][C:22]([O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])=[CH:23][CH:24]=3)[CH:11]([CH2:10][CH2:9][CH:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])[C:12]2=[O:13])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CCC(C(=O)N1C(OCC1C1=CC=CC=C1)=O)C(C1=CC=C(C=C1)O[Si](C)(C)C)NC1=CC=C(C=C1)F)O[Si](C)(C)C
|
Name
|
N,O-Bistrimethylsilylacteamide
|
Quantity
|
20.75 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.2 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
3.2 mg
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in ice
|
Type
|
CUSTOM
|
Details
|
A reaction
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O[Si](C)(C)C)CCC(O[Si](C)(C)C)C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |